Armodafinil

pharmacokinetics bioequivalence AUC

This enantiopure R-(−)-modafinil (CAS 112111-43-0) delivers 40-64% higher systemic exposure than equal-dose racemic modafinil and exhibits monophasic elimination, sustaining plasma concentrations 6-12 h post-dose. Unlike adrafinil, it requires no hepatic prodrug activation, eliminating hepatotoxicity risk and inter-subject PK variability. With 3-fold higher DAT affinity than the S-enantiomer, it is the superior probe for dopamine transporter research. A ~25% dose-sparing advantage over racemic modafinil makes it ideal for long-term safety studies and vulnerable-population protocols. Ensure your next study leverages the pharmacokinetic and pharmacodynamic consistency only enantiopure armodafinil can provide.

Molecular Formula C15H15NO2S
Molecular Weight 273.4 g/mol
CAS No. 112111-43-0
Cat. No. B1684309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArmodafinil
CAS112111-43-0
Synonyms2-((diphenylmethyl)sulfinyl)acetamide
2-((R)-(diphenylmethyl)sulfinyl)acetamide
Alertec
armodafinil
benzhydrylsulfinylacetamide
CRL 40476
CRL-40476
modafinil
Modiodal
Nuvigil
Provigil
R Modafinil
R-modafinil
Sparlon
Vigil
Molecular FormulaC15H15NO2S
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N
InChIInChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/t19-/m1/s1
InChIKeyYFGHCGITMMYXAQ-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Armodafinil CAS 112111-43-0: Pure R-Enantiomer Wakefulness-Promoting Agent with Extended Late-Day Plasma Exposure for Excessive Sleepiness


Armodafinil (CAS 112111-43-0) is the chirally pure R-(−)-enantiomer of racemic modafinil, a non-amphetamine wakefulness-promoting agent [1]. It is a small molecule eugeroic (molecular formula C15H15NO2S, molecular weight 273.35) that is FDA-approved for improving wakefulness in adult patients with excessive sleepiness associated with obstructive sleep apnea (OSA), narcolepsy, or shift work disorder (SWD) [2]. Both enantiomers of modafinil are pharmacologically equipotent at equal plasma concentrations, but the S-enantiomer is eliminated from the body approximately three times faster than the R-enantiomer [3]. This pharmacokinetic divergence underlies the distinct clinical profile of armodafinil as a single-entity enantiopure compound [4].

Armodafinil (R-Modafinil) Cannot Be Interchanged with Racemic Modafinil or Adrafinil: Pharmacokinetic and Chiral Purity Rationale


Racemic modafinil and enantiopure armodafinil are not bioequivalent at equal milligram doses and cannot be substituted on a 1:1 milligram basis [1]. The S-enantiomer in racemic modafinil is eliminated approximately three times faster than the R-enantiomer (half-life approximately 4-5 hours versus 15 hours) [2], resulting in a biphasic plasma concentration decline for the racemate compared to the monophasic decline of pure R-enantiomer [3]. This pharmacokinetic non-equivalence translates to approximately 40-64% higher systemic exposure (AUC) for armodafinil compared to an equal milligram dose of racemic modafinil [1][4]. Furthermore, adrafinil, a prodrug requiring hepatic conversion to modafinil, introduces additional variability in onset and carries documented hepatotoxicity concerns absent with armodafinil [5]. These quantitative differences directly impact wakefulness duration, especially during late-day and early morning hours, and preclude simple in-class substitution without dose adjustment or therapeutic monitoring.

Armodafinil vs Modafinil vs Adrafinil: Head-to-Head Pharmacokinetic, Binding, and Clinical Efficacy Data for Procurement Decisions


40-64% Higher Systemic Exposure (AUC) for Armodafinil vs Racemic Modafinil at Equal Doses

In a pooled analysis of three randomized, single-dose pharmacokinetic studies in healthy adults (dose-normalized to 200 mg), armodafinil demonstrated mean AUC(0-∞) values that were 40% higher than those of racemic modafinil on a milligram-to-milligram basis [1]. In a separate randomized, open-label crossover study in OSA patients receiving single 200 mg doses, the geometric mean AUC(0-∞) ratio (armodafinil/modafinil) was 1.64 (95% CI: 1.60-1.68, P<0.001), representing a 64% higher systemic exposure [2]. This difference arises because racemic modafinil contains 50% S-enantiomer, which is rapidly eliminated with a half-life of approximately 4-5 hours, contributing minimally to total exposure over time.

pharmacokinetics bioequivalence AUC excessive sleepiness

S-Enantiomer Eliminated 3x Faster Than R-Enantiomer: Differential Clearance Drives Distinct PK Profiles

The R-enantiomer (armodafinil) has a terminal elimination half-life of approximately 15 hours, whereas the S-enantiomer has a half-life of only 4-5 hours [1][2]. This ~3-fold difference in elimination rate results in the S-enantiomer being cleared from plasma approximately three times faster than the R-enantiomer [1]. Consequently, following racemic modafinil administration, plasma concentrations decline in a biphasic manner due to the initial rapid elimination of the S-enantiomer, whereas armodafinil administration yields a monophasic decline [3].

chiral pharmacokinetics enantiomer half-life drug clearance metabolism

R-Modafinil Exhibits ~3-Fold Higher Dopamine Transporter (DAT) Binding Affinity vs S-Enantiomer

In a comparative in vitro study using human dopamine transporter (DAT) expressed in COS7 cells, R-modafinil (armodafinil) demonstrated approximately threefold higher binding affinity for the DAT compared to its S-enantiomer [1]. The IC50 for R-modafinil inhibition of [3H]dopamine uptake in wild-type human DAT expressed in HEK293 cells is 6.60 μM (6600 nM), while the S-enantiomer is significantly less potent [2]. Molecular docking studies revealed subtle differences in binding modes for the enantiomers, and R-modafinil showed greater sensitivity to the DAT Y156F mutant compared with wild-type DAT, whereas S-modafinil was affected less, indicating distinct conformational interactions [1].

dopamine transporter binding affinity DAT inhibition enantiomer selectivity

Armodafinil 150 mg Achieves Comparable Efficacy to Modafinil 200 mg in Shift Work Sleep Disorder: Dose-Sparing Advantage

In a 12-week, randomized, double-blind, multicentric, parallel-group clinical trial in 211 patients with shift work sleep disorder (SWSD), armodafinil 150 mg administered once daily achieved a responder rate of 72.12%, which was comparable to the 74.29% responder rate achieved with modafinil 200 mg once daily (responder defined as improvement of at least 2 grades on the Stanford Sleepiness Score) [1]. Adverse event incidences were comparable between groups, and the study concluded that there was no demonstrable difference in efficacy or safety between armodafinil 150 mg and modafinil 200 mg [1]. This indicates that approximately 25% less armodafinil (by milligram dose) is required to achieve equivalent therapeutic effect.

clinical efficacy dose comparison shift work sleep disorder responder rate

Monophasic vs Biphasic Elimination: Armodafinil Maintains Higher Late-Day Plasma Concentrations

Following oral administration, armodafinil exhibits a monophasic decline in plasma concentrations after reaching Cmax, whereas racemic modafinil exhibits a biphasic decline due to the initial rapid elimination of its S-enantiomer component [1]. As a result, armodafinil maintains higher plasma concentrations later in the day (i.e., 6-12 hours post-dose) compared to an equal milligram dose of modafinil [1]. The mean AUC(last) and AUC(0-∞) values for armodafinil were 33% and 40% higher, respectively, than those for modafinil on a milligram-to-milligram basis, despite similar mean terminal half-lives (approximately 13-15 hours for both) [1].

pharmacokinetics plasma concentration monophasic elimination circadian wakefulness

Adrafinil Requires Hepatic Conversion and Carries Hepatotoxicity Risk Absent in Armodafinil

Adrafinil is a prodrug that requires hepatic metabolism via CYP450 enzymes to be converted to the active compound modafinil (and subsequently armodafinil) [1]. This conversion introduces significant pharmacokinetic variability in onset and duration of action. More critically, adrafinil use is associated with elevated liver enzymes and documented cases of hepatotoxicity, including reversible increases in alkaline phosphatase and transaminases, which necessitate liver function monitoring during use [1][2]. In contrast, armodafinil is the active pharmaceutical ingredient administered directly without requiring hepatic bioactivation, and is not associated with the same hepatotoxic risk profile [3].

prodrug hepatotoxicity liver enzymes adrafinil safety

Armodafinil CAS 112111-43-0: Evidence-Backed Research Applications in Sleep Disorders, Shift Work Performance, and Dopamine Transporter Studies


Late-Day and Early-Morning Wakefulness Studies: Superior Sustained Plasma Concentrations vs Racemic Modafinil

Armodafinil is the preferred compound for research protocols requiring sustained wakefulness throughout the entire waking day or during the latter portion of night shifts. Evidence demonstrates that armodafinil maintains 40-64% higher systemic exposure (AUC) than equal-dose racemic modafinil [1][2] and exhibits monophasic rather than biphasic elimination, resulting in higher plasma concentrations 6-12 hours post-dose [3]. This directly addresses the limitation of racemic modafinil, whose wake-promoting effect is documented as 'ill-sustained in the last one third of night shift hours' [4]. For studies of shift work sleep disorder or protocols requiring extended vigilance, armodafinil 150-250 mg provides pharmacokinetic advantages that cannot be achieved with racemic modafinil without dose escalation.

Dopamine Transporter (DAT) Pharmacology: R-Enantiomer as Higher-Affinity Probe vs S-Enantiomer

For in vitro or in vivo investigations of dopamine transporter pharmacology, armodafinil (R-modafinil) serves as a higher-affinity enantiopure probe compared to S-modafinil or the racemic mixture. R-modafinil demonstrates approximately 3-fold higher binding affinity for human DAT than its S-enantiomer (IC50 = 6.60 μM for [3H]DA uptake inhibition) [5][6]. Additionally, R-modafinil exhibits distinct conformational interactions with DAT mutants (Y156F sensitivity) that differentiate its binding mode from both S-modafinil and cocaine [5]. Researchers investigating DAT-mediated mechanisms of wakefulness or developing atypical DAT inhibitors should utilize enantiopure armodafinil to avoid confounding results from the rapidly eliminated, lower-affinity S-enantiomer present in racemic modafinil.

Dose-Efficiency Studies: 25% Lower Milligram Dose for Equivalent Clinical Efficacy

Armodafinil offers a dose-sparing advantage that is quantifiable: 150 mg armodafinil achieves equivalent clinical efficacy (responder rate 72.12%) to 200 mg modafinil (responder rate 74.29%) in shift work sleep disorder patients [4]. This ~25% reduction in required milligram dose, combined with 40-64% higher systemic exposure at equal doses [1], makes armodafinil the preferred compound for studies where minimizing total drug exposure while maintaining therapeutic effect is a primary endpoint, such as in long-term safety studies, vulnerable populations, or protocols requiring extended treatment durations.

Avoiding Prodrug Confounds: Direct-Active Armodafinil for Pharmacokinetic Studies Without Hepatic Conversion Variability

In pharmacokinetic and pharmacodynamic research where consistent, predictable exposure is critical, armodafinil eliminates the confounding variable of hepatic prodrug conversion required by adrafinil [7]. Armodafinil is administered as the active R-enantiomer and follows well-characterized linear pharmacokinetics with an apparent oral clearance (CL/F) of 2.01 L/h and volume of distribution (Vc/F) of 45 L [8], with no requirement for metabolic activation. This contrasts sharply with adrafinil, which must undergo CYP450-mediated conversion to modafinil, introducing inter-individual variability in onset and magnitude of effect, and carries documented hepatotoxicity risk including elevated liver enzymes requiring monitoring [7]. For protocols requiring reproducible, dose-proportional pharmacokinetics, enantiopure armodafinil is the unambiguous choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Armodafinil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.